

Application Notes and Protocols for the Quality Control of Nirmatrelvir

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Compound of Interest

Compound Name: *Nirmatrelvir*

Cat. No.: *B3392351*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **Nirmatrelvir** in bulk pharmaceutical ingredients (APIs) and finished dosage forms. The protocols are based on validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, to ensure the identity, purity, and potency of **Nirmatrelvir**.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the routine quality control of **Nirmatrelvir**. It allows for the accurate quantification of the active ingredient and the separation of any potential impurities or degradation products.

Experimental Protocol: RP-HPLC Method

This protocol outlines a stability-indicating HPLC method for the determination of **Nirmatrelvir**.

1. Instrumentation and Chromatographic Conditions:

- HPLC System: A system equipped with a UV/VIS detector, such as a Shimadzu LC-20AD, is suitable.[\[1\]](#)

- Column: A Purosphere column (250 mm x 4.6 mm, 2.5 μ m) is recommended.[2]
- Mobile Phase: A mixture of 0.1% formic acid in water (20%) and 0.1% formic acid in acetonitrile (80%).[2]
- Flow Rate: 1.2 mL/min.[2]
- Column Temperature: 50°C.[2]
- Detection Wavelength: 220 nm.[2]
- Injection Volume: 10 μ L.[2]
- Diluent: A mixture of acetonitrile and water (90:10 v/v).[2]

2. Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of **Nirmatrelvir** reference standard in the diluent to obtain a known concentration.
- Sample Solution: For bulk drug, accurately weigh and dissolve the **Nirmatrelvir** sample in the diluent to achieve a target concentration within the linear range. For tablets, grind a representative number of tablets to a fine powder, accurately weigh a portion equivalent to a single dose, and dissolve it in the diluent. Sonicate and filter as necessary to ensure complete dissolution and removal of excipients.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 37.5 to 225 μ g/mL).[3]

3. Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (as a blank) to ensure no interfering peaks are present.
- Inject the standard solutions in ascending order of concentration.
- Inject the sample solutions.

- After each injection, allow the chromatogram to run for a sufficient time to elute all components of interest. The retention time for **Nirmatrelvir** is approximately 2.78 minutes under these conditions.[2]

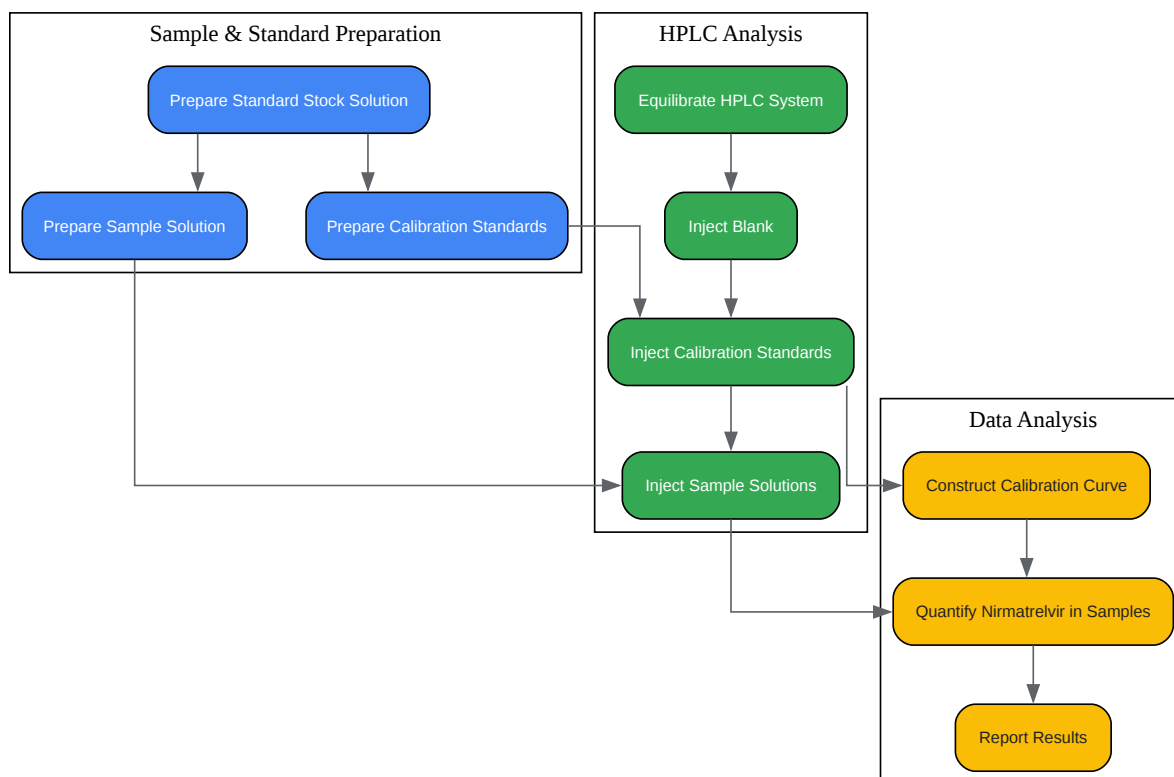
4. Data Analysis:

- Construct a calibration curve by plotting the peak area of **Nirmatrelvir** against the concentration of the calibration standards.
- Determine the concentration of **Nirmatrelvir** in the sample solutions from the calibration curve using the peak area obtained.
- Calculate the percentage purity or assay of **Nirmatrelvir** in the original sample.

Quantitative Data Summary: HPLC Method Validation

Validation Parameter	Result
Linearity Range	37.5 - 225 µg/mL[3]
Correlation Coefficient (R^2)	> 0.999[2]
Accuracy (% Recovery)	> 99%[2]
Precision (%RSD)	< 2%[1]
Limit of Detection (LOD)	1.5 µg/mL[3]
Limit of Quantification (LOQ)	4.5 µg/mL[3]

Experimental Workflow: HPLC Analysis of Nirmatrelvir



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Caption: Workflow for the HPLC analysis of **Nirmatrelvir**.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Analysis

LC-MS/MS offers high sensitivity and specificity, making it ideal for the quantification of **Nirmatrelvir** in complex matrices such as plasma, and for the identification and quantification

of impurities at very low levels.

Experimental Protocol: LC-MS/MS Method

This protocol is suitable for the determination of **Nirmatrelvir** in human plasma.

1. Instrumentation and Conditions:

- LC-MS/MS System: An API 5000 mass spectrometer (or equivalent) with a TurboV ionization source in positive ion mode.[\[4\]](#)
- Column: Gemini C18 column (50 mm x 2.0 mm, 5 μ m) with a C18 precolumn.[\[4\]](#)
- Mobile Phase: Isocratic elution with acetonitrile and 10 mM ammonium formate with 0.5% formic acid (60:40, v/v).[\[4\]](#)
- Flow Rate: 0.4 mL/minute.[\[4\]](#)
- Injection Volume: 2 μ L.[\[4\]](#)
- Ionization Mode: Positive Electrospray Ionization (ESI+).[\[4\]](#)
- MRM Transitions:
 - **Nirmatrelvir**: m/z 500.3 \rightarrow 110.1 (quantifier), m/z 500.3 \rightarrow 319.3 (qualifier).[\[4\]](#)
 - **Nirmatrelvir-D9** (Internal Standard): m/z 509.3 \rightarrow 110.1 (quantifier), m/z 509.3 \rightarrow 328.3 (qualifier).[\[4\]](#)

2. Standard and Sample Preparation:

- Stock Solutions: Prepare 1 mg/mL stock solutions of **Nirmatrelvir** and **Nirmatrelvir-D9** (internal standard) in DMSO.[\[4\]](#)
- Working Solutions: Dilute the stock solutions in acetonitrile:water (50:50, v/v).[\[4\]](#)
- Plasma Sample Preparation: Utilize a phospholipid removal plate (e.g., Ostro 96-well plate) for sample cleanup to minimize matrix effects.[\[4\]](#) Alternatively, protein precipitation with acetonitrile can be used.[\[5\]](#)[\[6\]](#)

3. Analysis Procedure:

- Equilibrate the LC-MS/MS system with the mobile phase.
- Add a fixed amount of the internal standard (**Nirmatrelvir**-D9) to all standards and samples.
- Inject the prepared standards and samples. The total run time is approximately 2 minutes per sample.[\[4\]](#)

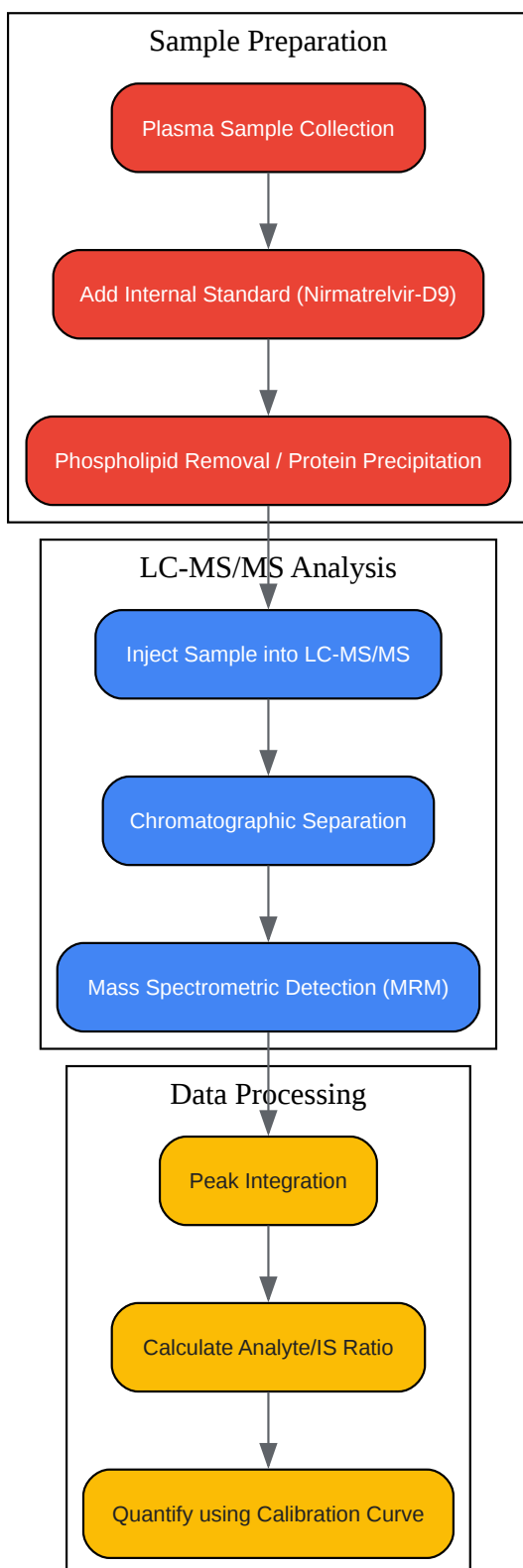
4. Data Analysis:

- Quantify **Nirmatrelvir** using the ratio of the peak area of the analyte to that of the internal standard.
- Construct a calibration curve and determine the concentration of **Nirmatrelvir** in the plasma samples.

Quantitative Data Summary: LC-MS/MS Method Validation

Validation Parameter	Result
Linearity Range	10.9 - 3013 ng/mL [4]
Intra- and Inter-assay Precision	< 15% [4]
Recovery	92.0%–107% [5] [6]
Lower Limit of Quantification (LLOQ)	2.0 ng/mL [5] [6]

Experimental Workflow: LC-MS/MS Analysis of Nirmatrelvir



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Caption: Workflow for LC-MS/MS analysis of **Nirmatrelvir** in plasma.

UV-Visible Spectrophotometry for Routine Assay

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of **Nirmatrelvir** in bulk and simple formulations.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

- A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Solutions:

- Solvent: Methanol.[\[7\]](#)
- Standard Stock Solution: Accurately weigh and dissolve **Nirmatrelvir** reference standard in methanol to obtain a concentration of 100 µg/mL.
- Calibration Standards: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations in the range of 10-60 µg/mL.[\[7\]](#)

3. Procedure:

- Determine the wavelength of maximum absorbance (λ_{max}) by scanning a standard solution of **Nirmatrelvir** (e.g., 10 µg/mL) over the range of 200-400 nm using methanol as a blank. The λ_{max} for **Nirmatrelvir** is reported to be around 210 nm and 248 nm in different studies.[\[7\]](#)[\[8\]](#)
- Measure the absorbance of the blank, calibration standards, and sample solutions at the determined λ_{max} .

4. Data Analysis:

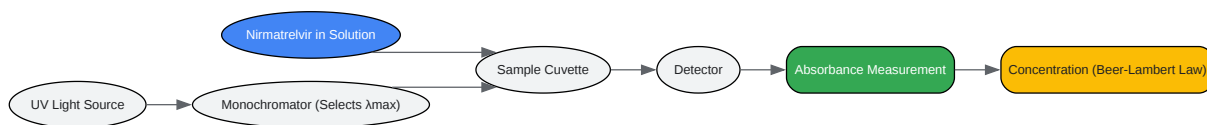
- Plot a calibration curve of absorbance versus concentration for the standard solutions.
- Determine the concentration of **Nirmatrelvir** in the sample solution from the calibration curve.

Quantitative Data Summary: UV-Vis Spectrophotometry

Method Validation

Validation Parameter	Result
λ_{max}	210 nm[7] or 248 nm[8]
Linearity Range	10 - 60 $\mu\text{g/mL}$ [7]
Correlation Coefficient (R^2)	0.9992[8]
Accuracy (% Recovery)	100.04%[8]

Logical Relationship: UV-Vis Spectrophotometry Principle



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Caption: Principle of UV-Vis spectrophotometric analysis.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to understand the degradation pathways of the drug substance.

Protocol for Forced Degradation

1. Stress Conditions:

- Acidic Hydrolysis: Treat the drug solution with 1 M HCl.[9][10]
- Alkaline Hydrolysis: Treat the drug solution with 1 M NaOH.[9][10] **Nirmatrelvir** has been shown to be susceptible to both acidic and alkaline conditions.[2]

- Oxidative Degradation: Treat the drug solution with 30% H₂O₂.[\[9\]](#)
- Thermal Degradation: Expose the solid drug or drug solution to elevated temperatures (e.g., 60°C).[\[3\]](#)
- Photolytic Degradation: Expose the drug solution to UV light or sunlight.[\[11\]](#)

2. Procedure:

- Prepare separate solutions of **Nirmatrelvir** for each stress condition.
- Expose the solutions to the respective stress conditions for a specified period.
- At appropriate time intervals, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
- Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

3. Key Findings from Literature:

- **Nirmatrelvir** is susceptible to degradation under acidic and alkaline conditions.[\[2\]](#)[\[12\]](#)
- It has been found to be relatively stable under oxidative and photolytic stress.[\[10\]](#)
- Degradation products have been identified using LC-MS, revealing selective hydrolysis of certain amide and nitrile functionalities.[\[10\]](#)

This comprehensive set of application notes and protocols provides a strong foundation for the quality control of **Nirmatrelvir**, ensuring its safety and efficacy for patient use. Researchers and drug development professionals are encouraged to adapt and validate these methods for their specific laboratory conditions and product matrices.

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